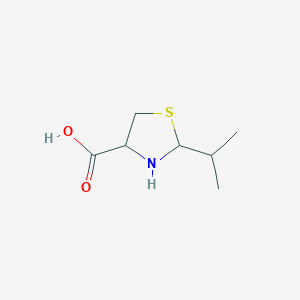

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCNGVXYLYQSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 14347-75-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazolidine-4-carboxylic acid derivatives are recognized for their diverse biological activities, including roles as prodrugs of L-cysteine and as scaffolds for novel therapeutic agents such as influenza neuraminidase inhibitors.[1][2] This document consolidates available computational data, outlines authoritative experimental protocols for property determination, and provides expert insights into the interpretation and significance of these properties for research and development professionals. The guide covers molecular structure, computed properties relevant to drug-likeness, standard synthesis and characterization techniques, and detailed methodologies for determining critical parameters like pKa, LogP, and aqueous solubility.

Molecular Structure and Identification

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a derivative of L-cysteine, formed by the condensation of the amino acid with isobutyraldehyde. This reaction creates a five-membered thiazolidine ring with two stereocenters, at C2 and C4. The structure incorporates a secondary amine, a thioether, and a carboxylic acid functional group, which collectively dictate its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | ChemScene[3] |

| CAS Number | 14347-75-2 | ChemScene[3] |

| Molecular Formula | C₇H₁₃NO₂S | ChemScene[3] |

| Molecular Weight | 175.25 g/mol | ChemScene[3] |

| SMILES | O=C(C1NC(C(C)C)SC1)O | ChemScene[3] |

Computational Physicochemical Properties and Drug-Likeness

In silico predictions are invaluable in early-stage drug discovery for forecasting a compound's pharmacokinetic profile. The properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid have been computationally estimated, providing a preliminary assessment of its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | 0.7581[3] | Measures lipophilicity, influencing membrane permeability and absorption. A value < 5 is generally preferred. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | Predicts transport properties. A TPSA < 140 Ų is associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2[3] | The amine (N-H) and carboxylic acid (O-H) groups. Fewer than 5 is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3[3] | The carbonyl oxygen, hydroxyl oxygen, and amine nitrogen. Fewer than 10 is favorable. |

| Rotatable Bonds | 2[3] | Indicates molecular flexibility. Fewer than 10 is associated with better oral bioavailability. |

Expert Insight: The computed properties for this molecule align well with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its low molecular weight, moderate lipophilicity (LogP < 1), and acceptable TPSA make it an attractive scaffold for further derivatization and optimization in drug discovery programs.

Synthesis and Structural Elucidation

The synthesis of 2-substituted thiazolidine-4-carboxylic acids is typically a straightforward condensation reaction. The structural integrity and purity of the synthesized compound must then be rigorously confirmed using a suite of spectroscopic techniques.

Representative Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of similar thiazolidine derivatives.[4][5] The core mechanism involves the reaction of L-cysteine with an appropriate aldehyde—in this case, isobutyraldehyde.

Caption: General workflow for the synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.

Detailed Steps:

-

Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.

-

In a separate flask, dissolve isobutyraldehyde (1 to 1.1 equivalents) in ethanol.

-

Add the ethanolic aldehyde solution to the aqueous L-cysteine solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for approximately 24 hours, monitoring for the formation of a precipitate.

-

Upon completion, place the reaction vessel in an ice bath to maximize precipitation.

-

Collect the solid product via suction filtration.

-

Wash the precipitate several times with cold ethanol to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield the final compound.

Spectroscopic Characterization Profile

While specific spectra for this exact molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[6][7]

-

¹H NMR Spectroscopy:

-

Carboxylic Acid (O-H): A broad singlet is expected in the downfield region (δ 10-12 ppm). This signal will disappear upon a D₂O shake, a definitive test for an exchangeable acidic proton.[7]

-

Thiazolidine Ring Protons: Complex multiplets are expected for the protons at C2, C4, and C5 (δ 3-5 ppm).

-

Isopropyl Group (CH): A multiplet (septet) is expected for the single proton on the tertiary carbon.

-

Isopropyl Group (CH₃): Two doublets are expected for the diastereotopic methyl groups, integrating to 6 protons.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 170-180 ppm.[6]

-

Thiazolidine Ring Carbons: Signals for C2, C4, and C5 are expected between δ 30-70 ppm.

-

Isopropyl Group Carbons: Signals for the tertiary and methyl carbons will appear in the upfield region (δ 15-40 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6]

-

C-H Stretch: Sharp peaks around 2870-2990 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹.

-

N-H Stretch: A moderate absorption may be visible around 3300-3400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 176.07.

-

Key Physicochemical Parameters: Experimental Determination

The following sections detail the gold-standard experimental protocols required to validate and expand upon the computational data. These methods are designed to be self-validating and provide the robust, high-quality data required by regulatory bodies and for publication.

Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This profoundly impacts aqueous solubility, membrane permeability, and receptor binding. For this molecule, we expect two pKa values: one for the carboxylic acid (typically pKa ≈ 2-4) and one for the protonated secondary amine (typically pKa ≈ 6-9).[8]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol:

-

Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept minimal and consistent. Calibrate a high-precision pH meter.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL) using a burette.

-

Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the point where half of the first equivalent of NaOH has been added. The pKa of the amine will be the pH at the half-equivalence point between the first and second equivalence points.

Lipophilicity (LogP) by Shake-Flask Method

Causality: LogP is the benchmark measure of a compound's lipophilicity. It governs how a drug partitions between the aqueous environment of the blood and the lipid environment of cell membranes, directly impacting absorption and distribution.

Protocol:

-

System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4, to determine the distribution coefficient, LogD, which is more physiologically relevant for ionizable compounds).

-

Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.

-

Equilibration: Vigorously shake the mixture in a sealed vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀(C_oct / C_aq). The experiment should be repeated at least in triplicate for statistical validity.

Conclusion and Future Directions

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid presents a promising chemical profile based on computational analysis. Its structure adheres to key principles of drug-likeness, suggesting potential for good oral bioavailability. This guide has provided the foundational knowledge required for its practical application in a research setting, detailing its synthesis, predicted spectroscopic signature, and the authoritative experimental protocols needed to confirm its critical physicochemical properties.

Future research should focus on the experimental validation of the properties outlined herein. Determining the precise pKa, LogD₇.₄, and aqueous solubility will be paramount for designing formulation strategies and interpreting biological assay results. Furthermore, given the established biological activities of related thiazolidines, this compound serves as a valuable starting point for medicinal chemistry campaigns targeting a range of diseases.[2][9]

References

-

PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid. [Link]

-

ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

Scilit. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. [Link]

-

University of Calgary. pKa chart. [Link]

-

PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit [scilit.com]

- 2. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pjps.pk [pjps.pk]

- 5. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. researchgate.net [researchgate.net]

The Biological Dynamics of 2-Isopropyl-1,3-thiazolidine-4-carboxylic Acid: From Pharmacological Scaffolds to Food Matrix Stability

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Food Science Professionals

Executive Summary

The compound 2-isopropyl-1,3-thiazolidine-4-carboxylic acid (frequently abbreviated as 2MP-CYS in food science literature) is a highly reactive heterocyclic adduct formed via the spontaneous condensation of L-cysteine and 2-methylpropanal (isobutyraldehyde). While structurally simple, this molecule occupies a critical intersection between two distinct scientific fields:

-

Medicinal Chemistry: It serves as a conformationally restricted bioisostere for L-proline, acting as a foundational scaffold for synthesizing next-generation Angiotensin-Converting Enzyme (ACE) inhibitors.

-

Food Matrix Dynamics: It acts as a bound-state reservoir for staling aldehydes in fermented beverages. The pH-dependent hydrolysis of this compound is a primary driver of flavor instability and degradation in aging beer[1][2].

This technical guide dissects the mechanistic causality behind the formation, dissociation, and biological activity of 2MP-CYS, providing validated experimental workflows for its synthesis and analytical quantification.

Mechanistic Chemistry: The Thiazolidine Equilibrium

The biological activity of 2MP-CYS is entirely dictated by its thermodynamic equilibrium. The formation of the 1,3-thiazolidine ring occurs via a nucleophilic attack of the L-cysteine sulfhydryl group on the electrophilic carbonyl carbon of 2-methylpropanal, forming a transient hemithioacetal. Subsequent intramolecular attack by the amino group and the elimination of water yields the closed thiazolidine ring.

This reaction is reversible. In biological and food matrices, the stability of the ring is heavily dependent on the protonation state of the constituent atoms, making the compound highly sensitive to pH shifts[1].

Caption: Chemical equilibrium of 2MP-CYS formation and dissociation in aqueous matrices.

Biological Activity I: Pharmacological Scaffolding

In drug development, the 1,3-thiazolidine ring is utilized to manipulate the pharmacokinetic properties of peptide-based drugs.

ACE Inhibitor Prodrugs

Captopril, a foundational ACE inhibitor, relies on an L-proline ring to bind the active site of the metalloprotease. Researchers have successfully substituted L-proline with 2-isopropyl-1,3-thiazolidine-4-carboxylic acid to synthesize (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid derivatives.

-

Causality of Substitution: The inclusion of the sulfur atom in the thiazolidine ring alters the lipophilicity and electron density of the molecule, modifying its binding affinity to the zinc ion in the ACE active site. Furthermore, the stereochemistry (specifically the 4R configuration retained from natural L-cysteine) is critical for maintaining stereospecific enzyme inhibition.

Antioxidant Delivery

Thiazolidine-4-carboxylic acids also function as intracellular delivery vehicles for L-cysteine. Because free L-cysteine is rapidly oxidized to insoluble cystine in extracellular fluids, 2MP-CYS acts as a stable prodrug. Upon entering the lower-pH environment of certain cellular compartments, the ring hydrolyzes, slowly releasing L-cysteine to replenish intracellular glutathione (GSH) pools, thereby mitigating oxidative stress.

Biological Activity II: Food Matrix Flavor Instability

In the brewing industry, 2MP-CYS is a primary culprit behind the "staling" of beer. During the malting and wort-boiling phases, Strecker degradation of valine produces high amounts of 2-methylpropanal[3]. Rather than evaporating, this volatile aldehyde binds with free L-cysteine derived from malt proteins to form the non-volatile 2MP-CYS adduct[4].

-

The Causality of Staling: Wort has a pH of approximately 5.2 to 6.0, which thermodynamically favors the bound thiazolidine state. However, as fermentation progresses and the matrix transitions into finished beer, the pH drops to approximately 4.2–4.4. Over months of storage, this acidic environment forces the equilibrium backward, slowly hydrolyzing the 2MP-CYS ring and releasing free 2-methylpropanal[1][2]. This slow-release mechanism explains why beer develops cardboard/stale off-flavors over time, even if packaged in oxygen-free environments.

Quantitative Data Summary

Table 1: pH-Dependent Dissociation of 2MP-CYS in Aqueous Matrices

| Matrix Condition | pH Level | Equilibrium State | Free Aldehyde Release | Matrix Impact |

| Pale Malt / Wort | 5.2 - 6.0 | Favors Bound Adduct | Low (< 20%) | High staling potential preserved |

| Finished Lager Beer | 4.2 - 4.4 | Favors Dissociation | High (> 60%) | Active flavor degradation (staling) |

| 4VP-Treated Sample | Any | Complete Dissociation | 100% (Forced) | Enables total analytical recovery |

Experimental Protocols & Self-Validating Workflows

To study 2MP-CYS effectively, researchers must be able to synthesize it purely and quantify it accurately in complex matrices. The following protocols are designed with built-in validation checks to ensure scientific integrity.

Protocol A: Stereoselective Synthesis of 2MP-CYS

This protocol outlines the synthesis of the thiazolidine scaffold for pharmacological use.

-

Reagent Preparation: Dissolve 10 mmol of natural L-cysteine in a 1:1 mixture of ethanol and water.

-

Condensation: Add 10.5 mmol of 2-methylpropanal (isobutyraldehyde) dropwise to the solution under continuous stirring at room temperature.

-

Incubation: Allow the reaction to proceed for 4–6 hours. The formation of the thiazolidine ring occurs spontaneously without the need for extreme heating, which prevents the degradation of the aldehyde.

-

Isolation: Evaporate the solvent under reduced pressure. Wash the resulting residue with diethyl ether to remove unreacted aldehyde, then recrystallize from a suitable solvent to isolate the colorless crystals.

-

Self-Validation Check (1H-NMR): The successful formation of the 1,3-thiazolidine structure is confirmed by the appearance of a typical ABX system in the 1H-NMR spectrum, caused by the diastereotopic nature of the 5-CH2 protons. Look for a distinct 2-CH proton signal at 4.22–4.61 ppm. The complete disappearance of the free sulfhydryl (SH) triplet (~2.24 ppm) confirms the total consumption of L-cysteine.

Protocol B: Quantification of Bound Aldehydes via Competitive Disruption

Because 2MP-CYS is non-volatile, it cannot be detected by standard gas chromatography. To quantify the "staling potential" of a beverage, the equilibrium must be chemically forced to release the aldehyde[1][2].

-

Sample Preparation: Aliquot 10 mL of the beer or wort sample into a sealed headspace vial.

-

Equilibrium Disruption: Spike the sample with 4-vinylpyridine (4VP).

-

Causality Note: 4VP acts as a highly selective, strong electrophilic scavenger (Michael acceptor) for the free sulfhydryl group of L-cysteine. By irreversibly alkylating any free L-cysteine in the matrix, 4VP prevents the re-formation of the hemithioacetal, driving the complete dissociation of 2MP-CYS according to Le Chatelier's principle[1].

-

-

Incubation: Heat the vial to 50°C for 10 minutes to accelerate the hydrolysis kinetics.

-

Extraction: Insert a Headspace Solid-Phase Microextraction (HS-SPME) fiber into the vial to capture the newly released, volatile 2-methylpropanal.

-

Analysis: Desorb the fiber in a GC-MS inlet and quantify against an internal standard.

-

Self-Validation Check: Run a parallel control sample spiked with a known concentration of synthetic 2MP-CYS (from Protocol A). A successful assay must yield a 1-to-1 molar recovery of 2-methylpropanal. Incomplete recovery indicates insufficient 4VP concentration or incubation time.

Caption: Analytical workflow for the quantification of cysteine-bound aldehydes using 4VP.

References

- Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.

- Further Elucidation of Beer Flavor Instability: The Potential Role of Cysteine-Bound Aldehydes. Taylor & Francis.

- Exploring the Binding Behavior of Beer Staling Aldehydes in Model Systems.

- Formation of staling aldehydes in different grain bed layers in an industrial scale maltings. KU Leuven.

- The Influence of Proteolytic Malt Modification on the Aging Potential of Final Wort. PMC.

Sources

The Thiazolidine-4-Carboxylic Acid (TCA) Scaffold: History, Synthesis, and Pharmacological Evolution

Executive Summary

Thiazolidine-4-carboxylic acid (TCA), commonly known as thioproline, is a cyclic sulfur-containing amino acid that has evolved from a simple biochemical curiosity into a highly versatile pharmacophore. Initially discovered in the 1930s, the TCA scaffold has demonstrated profound utility in modern drug development, acting as an intracellular cysteine prodrug, a potent antioxidant, and a core structural motif for novel neuroprotective, antidiabetic, and antiviral agents. This technical guide provides an in-depth analysis of the historical discovery of TCA, the mechanistic rationale behind its chemical synthesis, and its expanding pharmacological applications.

Historical Discovery and Evolution

The discovery of thiazolidine-4-carboxylic acid is a landmark in early amino acid chemistry. The compound was first prepared and described by Schubert in 1936, and independently characterized by Sarah Ratner and H.T. Clarke in 1937 [4]. Their foundational work demonstrated that the condensation of L-cysteine with formaldehyde at room temperature readily yields a saturated thiazolidine ring.

The Evolution of Clinical Utility

-

Early Applications (1970s–1980s): Initially, TCA was investigated for its hepatoprotective and anti-aging properties. Formulations combining TCA and folic acid (e.g., "Folcysteine") were widely studied in Europe for their revitalizing effects on age-related biochemical variables [2]. During this era, controversial claims emerged suggesting that TCA could induce the reverse transformation of tumor cells into normal cells; however, these claims were subsequently refuted by rigorous clinical trials [2].

-

The Prodrug Paradigm (1990s): The scientific consensus shifted toward understanding TCA as a physiological sulfhydryl antioxidant and a highly efficient prodrug [3]. Direct administration of free L-cysteine is limited by its cytotoxicity and rapid extracellular oxidation to insoluble cystine. The thiazolidine ring masks the reactive thiol and amine groups, allowing safe systemic transport. Once inside the cell, TCA undergoes enzymatic and non-enzymatic cleavage to slowly release L-cysteine—the rate-limiting substrate for glutathione (GSH) biosynthesis [3].

-

Modern Derivatization (2000s–Present): Today, the TCA nucleus is heavily derivatized at the C-2 position (via different aldehydes) and the N-3 position to synthesize potent enzyme inhibitors, antiviral agents, and neuroprotective drugs [10].

Chemical Synthesis & Derivatization Strategies

The synthesis of TCA derivatives relies on the nucleophilic cyclization of L-cysteine with aliphatic or aromatic aldehydes. This reaction maintains the chirality of the

Causality in Experimental Design

-

Substrate Selection: L-cysteine is utilized rather than D-cysteine because it is the physiological precursor to glutathione. Upon in vivo hydrolysis, the L-cysteine released is readily incorporated into the GSH biosynthesis pathway, whereas D-cysteine would be metabolically inert or potentially toxic.

-

Base Catalysis: L-cysteine is typically supplied as a hydrochloride monohydrate salt. The addition of a mild base (e.g., sodium bicarbonate) is critical to neutralize the HCl, thereby deprotonating the ammonium ion and freeing the primary amine to participate in the nucleophilic attack on the aldehyde carbonyl [9].

-

Solvent Selection: A polar protic solvent mixture (e.g., ethanol/water) is favored to ensure the solubility of both the highly polar amino acid and the relatively hydrophobic aromatic aldehydes.

Step-by-Step Protocol: Synthesis of 2-(Substituted Phenyl) Thiazolidine-4-Carboxylic Acid

The following self-validating protocol describes the synthesis of a C2-substituted TCA derivative [9].

-

Preparation of the Amino Acid Solution: Dissolve 6.2 mmol of L-cysteine hydrochloride monohydrate in 100 mL of distilled water under continuous magnetic stirring.

-

Neutralization: Slowly add 6.2 mmol of sodium bicarbonate to the aqueous solution. Validation Check: Effervescence (CO

release) should be observed. Wait until gas evolution ceases to ensure complete neutralization of the hydrochloride salt. -

Aldehyde Addition: In a separate flask, dissolve 6.2 mmol of the target substituted benzaldehyde in 100 mL of absolute ethanol. Add this ethanolic solution dropwise to the aqueous L-cysteine mixture.

-

Cyclization Reaction: Stir the combined mixture at room temperature for 2.5 to 3 hours. The nucleophilic attack of the thiol on the carbonyl carbon, followed by intramolecular amine attack and dehydration, drives the formation of the thiazolidine ring.

-

Product Isolation: A solid precipitate or gel-like product will form upon reaction completion. Filter the precipitate under vacuum.

-

Purification: Wash the crude product sequentially with cold water and cold methanol to remove unreacted starting materials. Dry the purified powder in a vacuum desiccator.

-

Characterization: Confirm the structure and diastereomeric ratio using

H-NMR and

Pharmacological Properties & Mechanistic Pathways

Cytoprotection and Antioxidant Activity

TCA derivatives are potent antioxidants due to their dual-action mechanism. They act as direct free radical scavengers (often enhanced by phenolic substitutions at C2) and as intracellular cysteine delivery systems [3]. By supplementing the natural defense system, TCA facilitates the synthesis of glutathione, which is critical for neutralizing reactive oxygen species (ROS) and detoxifying aldehydes [8].

Mechanism of TCA as a cysteine prodrug for glutathione synthesis and ROS neutralization.

Neuroprotection Against Ethanol-Induced Damage

Recent pharmacological evaluations have demonstrated that TCA derivatives possess tremendous potential to attenuate memory impairment and neuroinflammation [1]. Exposure to neurotoxins like ethanol activates a cascade of proinflammatory cytokines (TNF-

TCA derivatives inhibit the ROS/NF-κB/NLRP3 cascade, conferring neuroprotection.

Antidiabetic and Antiviral Applications

Beyond cytoprotection, the TCA scaffold has been optimized for targeted enzyme inhibition. Specific derivatives exhibit strong inhibitory potential against

Quantitative Pharmacological Data

The structural versatility of TCA derivatives translates into measurable, high-affinity biological activity across various therapeutic domains. The table below summarizes recent quantitative benchmarks achieved by novel TCA derivatives compared to standard reference drugs.

| Therapeutic Target | TCA Derivative / Compound | Biological Activity / Efficacy | Reference Standard | Source |

| Compound 5e (TCA Derivative) | IC | Acarbose (IC | [6] | |

| Compound 5f (TCA Derivative) | IC | Acarbose (IC | [6] | |

| Tobacco Mosaic Virus (TMV) | Compound 3 (TCA Derivative) | 51% Inhibition Rate (at 500 µg/mL) | Ribavirin (40% Inhibition Rate) | [7] |

| Tobacco Mosaic Virus (TMV) | Compound 23 (TCA Derivative) | 46% Inhibition Rate (at 500 µg/mL) | Ribavirin (35% Inhibition Rate) | [7] |

Future Perspectives in Drug Development

The historical journey of thiazolidine-4-carboxylic acid from a simple condensation product to a multi-target pharmacophore underscores the power of rational drug design. Future research is heavily focused on Quantitative Structure-Activity Relationship (QSAR) modeling and in silico molecular docking to optimize the lipophilicity and target-binding affinity of the TCA nucleus [10]. By fine-tuning the substituents at the C2 and N3 positions, researchers aim to develop next-generation therapeutics that leverage the inherent cytoprotective properties of the thiazolidine ring while achieving high specificity against neurodegenerative, metabolic, and infectious diseases.

References

- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegener

- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri

- WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents Source: Google P

- Powder X-ray characterization of lithium thiazolidine-4-carboxyl

- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment Source: ZU Scholars

- New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising -Amylase and -Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study Source: Journal of Pharma and Biomedics

- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents Source: MDPI

- Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica Source: ASM Journals (mBio)

- Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

- A brief review on thiazolidine derivatives Source: ResearchG

- Chapter 9.

Technical Guide: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid & Structural Analogues

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid (also known as 2-isopropylthiazolidine-4-carboxylic acid) and its structural analogues. These compounds function primarily as prodrugs of L-cysteine , designed to overcome the rapid oxidation and toxicity associated with direct cysteine administration.[1] By masking the sulfhydryl and amino groups within a thiazolidine ring, these analogues facilitate intracellular delivery of cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[1] This guide details their chemical architecture, synthesis, structure-activity relationships (SAR), and therapeutic applications in hepatoprotection and antioxidant defense.[1]

Chemical Architecture & Synthesis[1]

Core Structure and Stereochemistry

The target molecule is a condensation product of L-cysteine and isobutyraldehyde (2-methylpropanal).

-

IUPAC Name: 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid.

-

Stereochemistry: The C4 position retains the R-configuration of L-cysteine. The C2 position (formed during ring closure) creates a new chiral center, typically resulting in a diastereomeric mixture of (2R, 4R) and (2S, 4R) isomers, often equilibrating in solution.[1]

-

Stability: Unlike the parent compound (thiazolidine-4-carboxylic acid or Timonacic, formed from formaldehyde), C2-substituted analogues exist in a dynamic equilibrium with the open-chain Schiff base in aqueous solution.[1]

Synthesis Mechanism

The synthesis follows a classic condensation pathway common to thiazolidines. It proceeds via a nucleophilic attack of the cysteine amine on the aldehyde carbonyl, forming a hemiaminal, followed by dehydration to an imine (Schiff base), and finally intramolecular cyclization by the thiol group.[1]

Diagram 1: Synthesis Pathway (DOT Visualization)

Caption: Step-wise condensation of L-cysteine and isobutyraldehyde. Note the reversible nature of the ring closure (dashed red line).

Structural Analogues & Structure-Activity Relationships (SAR)

The pharmacological efficacy of thiazolidine analogues depends heavily on the substituents at the C2, N3, and C4 positions.[1] These modifications dictate the hydrolytic stability (rate of cysteine release) and lipophilicity (membrane permeability).[1]

C2-Substituted Analogues (Aldehyde Derived)

The substituent at C2 is the primary determinant of ring stability. Bulky groups can sterically hinder hydrolysis, while electron-withdrawing groups can accelerate ring opening.[1]

| Analogue Class | Substituent (R) | Precursor Aldehyde | Stability (t1/2) | Key Characteristics |

| Parent | -H | Formaldehyde | High | Known as Timonacic. Very stable; enzymatic cleavage required (Proline Oxidase).[1] |

| 2-Alkyl | -CH3 (Methyl) | Acetaldehyde | Low | Rapid hydrolysis; good for quick Cys release but poor shelf stability. |

| 2-Branched | -CH(CH3)2 (Isopropyl) | Isobutyraldehyde | Medium | Optimal balance of lipophilicity and hydrolytic release. |

| 2-Aryl | -Ph (Phenyl) | Benzaldehyde | High | Enhanced lipophilicity; often shows antioxidant activity due to the aryl group. |

| 2-Heteroaryl | -Pyridyl / -Furyl | Pyridine/Furfural | Variable | Potential antimicrobial or antiviral properties. |

N3-Substituted Analogues

Modifying the ring nitrogen (N3) significantly alters stability.

-

N-Acylation (e.g., N-acetyl, N-Boc): "Locks" the thiazolidine ring by preventing the reversible opening to the Schiff base.[1] These compounds are metabolically stable and typically require enzymatic hydrolysis (e.g., by acylases) to release free cysteine.[1]

-

N-Alkylation: Generally reduces stability and can alter the pKa of the carboxylic acid.

C4-Carboxyl Modifications

-

Esters (Ethyl, Methyl): Increase lipophilicity, facilitating passive transport across cell membranes.[1] Once intracellular, esterases cleave the group to regenerate the active acid form.[1]

-

Amides: Often used in peptidomimetics; more resistant to hydrolysis.

Therapeutic Mechanisms: The "Cysteine Prodrug" Concept

The primary utility of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is its role as a Latent Cysteine Reservoir .

Mechanism of Action[1]

-

Cellular Entry: The thiazolidine ring masks the zwitterionic nature of cysteine, improving transport.[1]

-

Ring Opening: Under physiological conditions (pH 7.4), the ring spontaneously hydrolyzes (non-enzymatic) or is enzymatically processed (if N-acylated).[1]

-

Biosynthesis: Released L-cysteine is utilized by gamma-glutamylcysteine synthetase to form Glutathione (GSH).

-

Detoxification: GSH conjugates with toxins (e.g., NAPQI from Acetaminophen) or neutralizes ROS.[1]

Diagram 2: Metabolic Activation Pathway (DOT Visualization)

Caption: Pharmacological pathway from thiazolidine prodrug to glutathione-mediated detoxification.[1]

Experimental Protocols

Synthesis of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Objective: Synthesis via condensation of L-cysteine and isobutyraldehyde.

Reagents:

Procedure:

-

Dissolution: Dissolve L-cysteine HCl (10 mmol) in minimal distilled water (approx. 5-10 mL).

-

Buffering: Add Sodium Acetate (10 mmol) to neutralize the HCl salt; the solution pH should be approx. 6.0.

-

Condensation: Add Isobutyraldehyde (11 mmol) dropwise while stirring at room temperature (25°C).

-

Precipitation: The mixture typically becomes cloudy as the thiazolidine forms. Stir for 2–4 hours.

-

Crystallization: Cool the solution to 4°C overnight. Filter the white precipitate.

-

Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde.

-

Characterization: Confirm structure via 1H-NMR (Look for the C2 proton doublet/singlet around 4.5-5.5 ppm and the isopropyl methyl signals).

Hydrolytic Stability Assay

Objective: Determine the half-life of the prodrug at physiological pH.

Protocol:

-

Prepare a 10 mM solution of the thiazolidine analogue in Phosphate Buffered Saline (PBS, pH 7.[1]4) containing 10% D2O.

-

Incubate at 37°C.

-

Monitoring: Acquire 1H-NMR spectra at set intervals (0, 15, 30, 60, 120 min).

-

Quantification: Integrate the C2-H signal of the thiazolidine ring vs. the aldehyde proton signal of the released isobutyraldehyde.

-

Calculation: Plot ln([Thiazolidine]) vs. time to determine the first-order rate constant (

) and half-life (

References

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1][3] Protection of mice against acetaminophen hepatotoxicity.[4] Journal of Medicinal Chemistry, 27(5), 591–596.[1] Link

-

Roberts, J. C., Nagasawa, H. T., Zera, R. T., Fricke, R. F., & Goon, D. J. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity.[1][3] 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 30(10), 1891–1896. Link

-

Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds.[1] Acta Biochimica Polonica, 35(4), 307-317.[1] Link

-

Bustillo Trueba, P., Jaskula-Goiris, B., De Clippeleer, J., & De Rouck, G. (2021). Formation of staling aldehydes in different grain bed layers in an industrial scale maltings.[1] Journal of the Institute of Brewing, 127(2).[1] Link

-

Yamashita, K., et al. (2010). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine.[1][5] International Journal of Environmental Research and Public Health, 7(9), 3489-3496. Link

Sources

Methodological & Application

Application Notes and Protocols: The Role of 2-Substituted-1,3-Thiazolidine-4-Carboxylic Acids in Drug Discovery

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the applications of 2-substituted-1,3-thiazolidine-4-carboxylic acids in drug discovery. This document provides an in-depth overview of their significance as L-cysteine prodrugs, their synthesis, and their therapeutic potential, supported by detailed experimental protocols.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Substituted-1,3-thiazolidine-4-carboxylic acids represent a crucial class of heterocyclic compounds in medicinal chemistry. Their core structure, derived from the condensation of L-cysteine with an aldehyde or ketone, provides a versatile scaffold for developing novel therapeutic agents. A primary application of these compounds lies in their function as prodrugs of L-cysteine, an essential amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] By masking the reactive sulfhydryl group of cysteine within the thiazolidine ring, these prodrugs offer enhanced stability and improved cellular uptake, releasing L-cysteine intracellularly to replenish GSH levels and combat oxidative stress.[1][2] This mechanism is particularly relevant in pathologies associated with oxidative damage, such as inflammatory diseases and drug-induced toxicity.[1]

Beyond their role as cysteine pro-drugs, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer,[3][4] antiviral,[5] and anti-diabetic properties,[6] making them a focal point of interest in modern drug discovery.

The Chemistry of 2-Substituted-1,3-Thiazolidine-4-Carboxylic Acids

General Synthesis: A Nucleophilic Cyclization

The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is typically achieved through a one-pot nucleophilic condensation reaction between L-cysteine and an appropriate aldehyde or ketone.[7][8][9] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Diagram: General Synthesis Pathway

Caption: Synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids.

Protocol: Synthesis of 2-Aryl-1,3-Thiazolidine-4-Carboxylic Acids

This protocol outlines a general procedure for the synthesis of 2-aryl substituted derivatives, which have shown significant antioxidant and anticancer activities.[8][10]

Materials:

-

L-cysteine hydrochloride

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Ice bath

-

Stirring plate and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask.

-

Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

-

In a separate beaker, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

-

Add the ethanolic aldehyde solution to the aqueous cysteine solution.

-

Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

-

The formation of a precipitate indicates product formation.

-

To maximize precipitation, place the reaction vessel in an ice bath.

-

Collect the solid product by suction filtration.

-

Wash the precipitate several times with cold ethanol to remove unreacted starting materials.[8]

-

Dry the product under vacuum.

Characterization: The structure and purity of the synthesized compounds can be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[8]

Applications in Drug Discovery

L-Cysteine Prodrugs for Combating Oxidative Stress

The primary and most explored application of these compounds is their role as L-cysteine prodrugs to replenish intracellular glutathione (GSH) levels.[1][2] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).

Diagram: Mechanism of Action as a Cysteine Prodrug

Caption: Intracellular delivery of L-cysteine via a thiazolidine prodrug.

Anticancer Activity

Certain derivatives of 2-arylthiazolidine-4-carboxylic acid have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate cancer.[3] These compounds can induce apoptosis, the programmed cell death, making them promising candidates for anticancer drug development.[4]

Table 1: Cytotoxicity of selected 2-Arylthiazolidine-4-carboxylic Acid Amides [3]

| Compound | Prostate Cancer Cell Line | IC₅₀ (µM) |

| Compound 1a | PC-3 | 5.2 |

| Compound 1b | DU-145 | 3.8 |

| Compound 2a | LNCaP | 7.1 |

Note: The specific compound structures are detailed in the cited reference.

Antiviral and Other Therapeutic Areas

Recent studies have highlighted the potential of thiazolidine-4-carboxylic acid derivatives as inhibitors of viral neuraminidase, an essential enzyme for the replication of the influenza virus.[5] Additionally, this scaffold is being investigated for the development of agents to treat diabetes and inflammatory conditions.[1][6]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To validate that a drug candidate interacts with its intended intracellular target, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[11][12] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][13]

Principle: When a protein binds to a ligand (e.g., a drug molecule), its structure becomes more rigid, and it is less prone to denaturation upon heating. CETSA measures the amount of soluble protein remaining in the cell lysate after a heat challenge.[11][12] An increase in the melting temperature of the target protein in the presence of the compound confirms target engagement.

Diagram: CETSA Experimental Workflow

Sources

- 1. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents - Google Patents [patents.google.com]

- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pjps.pk [pjps.pk]

- 9. benchchem.com [benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. CETSA [cetsa.org]

- 12. pelagobio.com [pelagobio.com]

- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the Antioxidant Properties of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Section 1: Introduction and Scientific Context

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, hereafter referred to as IPTCA, is a heterocyclic compound synthesized from the condensation of L-cysteine and isobutyraldehyde.[1] It belongs to a class of 2-substituted thiazolidine-4(R)-carboxylic acids that have garnered significant interest in pharmacology and drug development. The core value of IPTCA in antioxidant studies lies not in its direct reactivity with free radicals, but in its function as a highly stable prodrug of L-cysteine.[2][3]

L-cysteine is a crucial sulfhydryl-containing amino acid, but its free form is prone to oxidation, making direct administration inefficient and potentially cytotoxic. IPTCA cleverly circumvents this limitation by "masking" the reactive sulfhydryl group within a stable thiazolidine ring structure.[4] This allows for efficient delivery into cellular systems where it can subsequently release L-cysteine. The released L-cysteine serves as the rate-limiting precursor for the biosynthesis of glutathione (GSH), the most abundant and critical endogenous antioxidant in mammalian cells.[4][5] Consequently, studying IPTCA provides a model for investigating therapeutic strategies aimed at bolstering the cell's intrinsic antioxidant defense systems to combat oxidative stress, a pathological process implicated in numerous diseases including neurodegeneration, inflammatory disorders, and drug-induced toxicity.[2][6][7]

Section 2: Primary Mechanism of Action: Cysteine Donation and Glutathione Synthesis

The principal antioxidant effect of IPTCA is indirect, functioning through the replenishment of intracellular L-cysteine pools, which in turn drives the synthesis of glutathione (GSH).

-

Cellular Uptake and Ring Opening: Following administration, IPTCA is transported into the cell. At physiological pH and temperature, the thiazolidine ring of IPTCA undergoes a non-enzymatic, reversible ring-opening to liberate free L-cysteine and the original aldehyde.[2] This process establishes an equilibrium that effectively provides a sustained release of cysteine.

-

Boosting Glutathione (GSH) Synthesis: The liberated L-cysteine is the critical, rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL), the first step in the de novo synthesis of GSH. By increasing the availability of cysteine, IPTCA directly enhances the cell's capacity to produce GSH.[5]

-

ROS Neutralization by GSH: The newly synthesized GSH, along with the existing pool, acts as a primary defender against oxidative stress. It directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx), which detoxifies harmful peroxides.[4]

Caption: Mechanism of IPTCA as a cysteine prodrug to boost intracellular glutathione levels.

Section 3: Potential Secondary Mechanism: Nrf2 Pathway Activation

Beyond its role as a cysteine donor, evidence suggests that thiazolidine derivatives can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and detoxification responses.[8][9]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[10] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[11] These genes include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which further enhance the cell's antioxidant capacity.[9][12] The administration of IPTCA may trigger this pathway, contributing to its overall protective effects.

Section 4: Application I - In Vitro Assessment of Direct Radical Scavenging

While the primary mechanism of IPTCA is indirect, it is standard practice to first evaluate any potential direct radical-scavenging activity using cell-free chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method for this initial screening.[13][14] A modest or low activity in this assay, when contrasted with strong cellular protection, helps to validate the prodrug mechanism.

Protocol 4.1: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.[15]

Materials and Reagents:

| Reagent/Material | Supplier | Purpose |

| IPTCA | (As synthesized) | Test Compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Sigma-Aldrich | Stable free radical |

| Ascorbic Acid | Sigma-Aldrich | Positive Control |

| Methanol (Anhydrous) | Fisher Scientific | Solvent |

| 96-well microplate | Corning | Assay plate |

| Microplate reader | BioTek | Absorbance measurement at 517 nm |

| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Solvent for stock solution |

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of IPTCA in DMSO.

-

Prepare a 10 mM stock solution of Ascorbic Acid in deionized water.

-

Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.

-

-

Assay Setup (in a 96-well plate):

-

Create a serial dilution of IPTCA from the stock solution (e.g., final concentrations of 10, 5, 2.5, 1.25, 0.625 mM) in methanol.

-

Test Wells: Add 100 µL of each IPTCA dilution to respective wells.

-

Positive Control: Prepare serial dilutions of Ascorbic Acid (e.g., final concentrations of 200, 100, 50, 25, 12.5 µM) and add 100 µL to respective wells.

-

Blank Control: Add 100 µL of methanol to several wells.

-

Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all test and control wells.

-

-

Incubation and Measurement:

-

Mix the plate gently on a shaker for 1 minute.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100

Plot the % Inhibition against the concentration of IPTCA and Ascorbic Acid. Use non-linear regression analysis to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Section 5: Application II - Cell-Based Assays for Cellular Antioxidant Effects

Cell-based assays are essential to demonstrate the biologically relevant antioxidant effects of a prodrug like IPTCA. These protocols assess its ability to protect cells from an oxidative insult, directly measure changes in intracellular ROS, and confirm its impact on the glutathione system.

Caption: General experimental workflow for cell-based antioxidant assays.

Protocol 5.1: Assessment of Cytoprotection against Oxidative Stress (MTT Assay)

Objective: To determine if pre-treatment with IPTCA can protect cultured cells from death induced by a potent oxidant like hydrogen peroxide (H₂O₂).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the old media and add fresh media containing various concentrations of IPTCA (e.g., 100, 200, 500 µM). Include "vehicle control" wells (media with DMSO) and "untreated control" wells. Incubate for 4-12 hours to allow for cellular uptake and GSH synthesis.

-

Oxidative Challenge: Add a pre-determined toxic concentration of H₂O₂ (e.g., 500 µM, must be optimized for the cell line) to all wells except the "untreated control" wells.

-

Incubation: Incubate the cells for another 12-24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Data Analysis: Express results as a percentage of the untreated control group's viability.

Protocol 5.2: Quantification of Intracellular Reactive Oxygen Species (ROS)

Objective: To directly measure whether IPTCA pre-treatment can lower intracellular ROS levels following an oxidative challenge.

Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[16]

Procedure:

-

Follow steps 1-4 from Protocol 5.1 (Cell Seeding, Pre-treatment, Oxidative Challenge). The incubation time after the H₂O₂ challenge should be shorter (e.g., 1-2 hours) to capture the peak ROS burst.

-

Probe Loading: Remove the media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free media) to each well.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Analysis: Express results as a percentage of the fluorescence in the oxidant-only treated group.

Protocol 5.3: Measurement of Intracellular Glutathione (GSH) Levels

Objective: To provide direct evidence for the primary mechanism of action by quantifying the increase in intracellular GSH following IPTCA treatment.

Principle: Commercial assays like the GSH-Glo™ Glutathione Assay (Promega) provide a simple and sensitive method. The assay involves two steps: first, cells are lysed to release GSH. Then, a reagent containing a luciferin derivative is added, which reacts with GSH in the presence of glutathione S-transferase (GST) to produce luciferin. The amount of luciferin produced is proportional to the amount of GSH and is quantified in a second step by adding a luciferase enzyme and measuring the resulting luminescence.

Procedure:

-

Cell Seeding: Seed cells as in Protocol 5.1.

-

Treatment: Remove old media and add fresh media containing various concentrations of IPTCA. No oxidative challenge is needed for this assay. The goal is to measure the baseline increase in GSH.

-

Incubation: Incubate for a time period determined by a time-course experiment (e.g., 12, 24, 48 hours) to find the peak GSH induction.

-

Assay: Follow the manufacturer's protocol for the GSH-Glo™ assay, which typically involves adding the GSH-Glo™ Reagent, incubating, then adding the Luciferin Detection Reagent and measuring luminescence.

Data Analysis: Create a standard curve with known GSH concentrations. Calculate the GSH concentration in the samples and express the results as nmol GSH per mg of protein or as a fold-change over the vehicle control.

Section 6: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Data from DPPH Radical Scavenging Assay

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| IPTCA | 1000 | 15.2 ± 2.1 | > 5000 |

| IPTCA | 5000 | 38.5 ± 3.5 | |

| Ascorbic Acid | 25 | 48.9 ± 4.2 | 26.5 |

| Ascorbic Acid | 50 | 89.1 ± 3.8 |

Interpretation: The high IC50 value for IPTCA compared to the potent antioxidant Ascorbic Acid suggests it has very weak direct radical scavenging activity, supporting an indirect or prodrug mechanism.

Table 2: Example Data from Cytoprotection (MTT) Assay

| Treatment Group | % Cell Viability (Mean ± SD) |

| Untreated Control | 100 ± 5.1 |

| H₂O₂ (500 µM) only | 45.3 ± 4.8 |

| IPTCA (200 µM) + H₂O₂ (500 µM) | 68.7 ± 5.5 |

| IPTCA (500 µM) + H₂O₂ (500 µM) | 85.1 ± 6.2 |

Interpretation: The dose-dependent increase in cell viability demonstrates that pre-treatment with IPTCA significantly protects cells from H₂O₂-induced cytotoxicity. This, combined with the DPPH data, strongly points to a cell-based protective mechanism. Confirmation with data from Protocol 5.2 (showing decreased ROS) and 5.3 (showing increased GSH) would provide a complete and compelling story of IPTCA's antioxidant action.

References

-

Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

-

Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. [Link]

-

Mihai, D. P., Dinu, D., & Bute, C. E. (2023). Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities. International Journal of Molecular Sciences, 24(7), 6774. [Link]

-

Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yost, Y. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]

-

Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed, 32276900. [Link]

-

Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. ResearchGate. [Link]

-

Lu, Y., Kwong, K., & Wong, Y. C. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]

-

BioIVT. (n.d.). Antioxidant Assays. BioIVT. [Link]

-

Liu, M., et al. (2021). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Research Square. [Link]

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). Additions and Corrections-2-Substituted Thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-Cysteine. Protection of Mice Against. Journal of Medicinal Chemistry, 27(12), 1718. [Link]

-

Al-Tel, T. H., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(21), 7249. [Link]

-

Nagasawa, H. T., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Inflammatory Bowel Diseases, 13(7), 840-848. [Link]

-

Kim, H. R., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

-

Wang, D., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Foods, 11(13), 1878. [Link]

-

Khan, K. M., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 9(3), 161-168. [Link]

-

Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yost, Y. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. OSTI.GOV. [Link]

-

Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. [Link]

-

DeLeve, L. D. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. The Journal of Pharmacology and Experimental Therapeutics, 257(1), 331-334. [Link]

-

Carpi, S., et al. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Molecules, 26(11), 3371. [Link]

-

ResearchGate. (n.d.). Compilation of therapeutic compounds targeting the NRF2-Keap1 pathway in CLD. ResearchGate. [Link]

-

Reddy, S., et al. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development, 9(2), b339-b343. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

-

Ravikanth, V., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 8176-8192. [Link]

-

Rahman, M. H., et al. (2023). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. ResearchGate. [Link]

-

Promsote, W., et al. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Journal of Ocular Biology, Diseases, and Informatics, 6(1), 1-11. [Link]

-

Martínez-García, M. A., et al. (2023). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Antioxidants, 12(7), 1435. [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity (Journal Article) | OSTI.GOV [osti.gov]

- 4. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pjps.pk [pjps.pk]

- 15. ijnrd.org [ijnrd.org]

- 16. bioivt.com [bioivt.com]

Application and Protocol Guide for the Quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Introduction

2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound of interest in various fields, including drug development and toxicology. Its quantification in biological and pharmaceutical matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of this analyte, tailored for researchers, scientists, and professionals in drug development.

The core of this guide is built upon established principles of analytical chemistry, drawing parallels from methodologies developed for similar thiazolidine-4-carboxylic acid derivatives. The protocols detailed herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.

Analytical Strategies: An Overview

The selection of an appropriate analytical technique for the quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid is contingent upon the sample matrix, required sensitivity, and the available instrumentation. The primary challenges in its analysis include its polar nature and, in some cases, the need for derivatization to enhance chromatographic retention and detector response. This guide will focus on three principal analytical platforms:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Each of these techniques offers distinct advantages and is suited for different analytical scenarios.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, particularly at moderate to high concentrations. The primary consideration for this method is the need for a chromophore within the molecule to allow for UV detection. While the thiazolidine ring itself provides some UV absorbance, derivatization can be employed to enhance sensitivity.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is based on its versatility and its ability to separate polar to moderately nonpolar compounds. A C18 column is a suitable starting point for method development. The mobile phase composition is critical for achieving adequate retention and peak shape of the polar analyte. Acidification of the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the reversed-phase column.

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Sample Preparation (from Human Serum)

-

Objective: To extract the analyte from a complex biological matrix and remove interfering substances.

-

Method: Solid-Phase Extraction (SPE) is recommended for cleaner extracts compared to simple protein precipitation.[1]

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

-

Pre-treat 500 µL of serum by adding 500 µL of 4% phosphoric acid. Vortex to mix.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 55:45 v/v) containing 0.1% acetic acid is a good starting point.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: The UV detector should be set to a wavelength that provides a reasonable response for the analyte, which may require initial scanning (e.g., 210 nm or 254 nm).

-

Injection Volume: 20 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in a clean matrix (e.g., reconstituted blank serum extract).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~30 ng/mL[1] |

| Limit of Quantitation (LOQ) | ~100 ng/mL |

| Recovery | 85-95%[1] |

| Precision (%RSD) | < 15% |

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of analytes in complex matrices due to its high sensitivity and selectivity. This technique is particularly well-suited for the low-level detection of 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid in biological fluids.

Rationale for Method Selection

The specificity of tandem mass spectrometry, which involves the selection of a precursor ion and its fragmentation into product ions, significantly reduces matrix interference. An isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[2][3] Derivatization, while not always necessary for mass spectrometric detection, can be employed to improve chromatographic retention and ionization efficiency.[2][3]

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

-

Objective: To efficiently extract the analyte and internal standard while minimizing matrix effects.

-

Method:

-

To 100 µL of plasma, add 10 µL of an isotope-labeled internal standard solution (e.g., 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid-d7).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column can be used.

-

Mobile Phase (Reversed-Phase): Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The precursor ion will be [M+H]+.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | To be determined | To be determined | To be determined |

| Internal Standard (d7) | To be determined | To be determined | To be determined |

3. Data Analysis and Quantification

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 0.25 - 1 µmol/L[4] |

| Accuracy | 90-110% |

| Precision (%RSD) | < 15% |

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar and non-volatile compounds like 2-(Propan-2-yl)-1,3-thiazolidine-4-carboxylic acid, derivatization is mandatory to increase volatility and improve chromatographic performance.[5][6]

Rationale for Method Selection

Derivatization converts the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile derivatives. Silylation or acylation are common derivatization strategies.[5][6] GC-MS offers excellent chromatographic resolution and the mass spectrometer provides definitive identification and quantification.

Experimental Workflow: GC-MS with Derivatization

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS

1. Derivatization

-

Objective: To create a volatile derivative of the analyte suitable for GC analysis.

-

Method (Silylation):

-

The dried sample extract is placed in a reaction vial.

-

Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[5]

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-